molecular formula C8H13FO2 B040038 Ethyl 1-fluorocyclopentane-1-carboxylate CAS No. 116816-10-5

Ethyl 1-fluorocyclopentane-1-carboxylate

Cat. No. B040038
CAS RN: 116816-10-5
M. Wt: 160.19 g/mol
InChI Key: PVZREIUHBWNFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-fluorocyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorinated analog of cyclopentanecarboxylic acid and has a molecular formula of C8H11FO2. This compound has been widely used in various scientific applications, including drug discovery, chemical synthesis, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 1-fluorocyclopentane-1-carboxylate is not well understood. However, it is believed to act as a fluorinated analog of cyclopentanecarboxylic acid, which is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, such as pain, inflammation, and appetite. This compound may inhibit FAAH activity, leading to an increase in endocannabinoid levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, it has been reported to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. These effects are believed to be mediated by the inhibition of FAAH activity and the subsequent increase in endocannabinoid levels.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 1-fluorocyclopentane-1-carboxylate in lab experiments are its unique properties, such as its fluorine atom, which can improve the pharmacokinetic properties of drugs and act as a directing group in chemical reactions. The limitations of using this compound are its high cost and limited availability.

Future Directions

There are several future directions for the research on Ethyl 1-fluorocyclopentane-1-carboxylate. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will help to better understand its potential as a therapeutic agent for various diseases, such as pain, inflammation, and anxiety.
Another direction is to explore its applications in materials science. The fluorine atom in this compound can impart unique properties to materials, such as increased hydrophobicity and thermal stability. This property can be exploited to develop novel materials for various applications, such as coatings, adhesives, and electronic devices.
Conclusion
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been widely used in various scientific applications, including drug discovery, chemical synthesis, and materials science. The synthesis method has been optimized to yield high purity and high yield of this compound. The mechanism of action and biochemical and physiological effects of this compound are not well understood, but it has been reported to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. The advantages of using this compound in lab experiments are its unique properties, such as its fluorine atom, which can improve the pharmacokinetic properties of drugs and act as a directing group in chemical reactions. The limitations of using this compound are its high cost and limited availability. There are several future directions for the research on this compound, including further investigation of its mechanism of action and biochemical and physiological effects, and exploration of its applications in materials science.

Synthesis Methods

The synthesis of Ethyl 1-fluorocyclopentane-1-carboxylate involves the reaction of cyclopentanecarboxylic acid with ethyl chloroformate and a fluorinating agent, such as cesium fluoride or tetra-n-butylammonium fluoride. The reaction is carried out in anhydrous conditions, and the product is purified using standard techniques, such as column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

Ethyl 1-fluorocyclopentane-1-carboxylate has been widely used in scientific research for various applications. One of the major applications of this compound is in drug discovery. The fluorine atom in this compound can improve the pharmacokinetic properties of drugs by increasing their lipophilicity and metabolic stability. This property has been exploited to develop novel drugs for various diseases, such as cancer, diabetes, and Alzheimer's disease.
Another application of this compound is in chemical synthesis. The fluorine atom in this compound can act as a directing group in various chemical reactions, such as nucleophilic substitution and palladium-catalyzed coupling reactions. This property has been used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

CAS RN

116816-10-5

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

ethyl 1-fluorocyclopentane-1-carboxylate

InChI

InChI=1S/C8H13FO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3

InChI Key

PVZREIUHBWNFHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCC1)F

Canonical SMILES

CCOC(=O)C1(CCCC1)F

Origin of Product

United States

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